molecular formula C19H26N2O2 B15212207 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol

2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol

Cat. No.: B15212207
M. Wt: 314.4 g/mol
InChI Key: IGGPBJLNNZQQAK-UHFFFAOYSA-N
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Description

The compound 2-((Cis-4-((4-Ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol (hereafter referred to as the target compound) is a structurally complex molecule featuring a cyclohexyl backbone substituted with an ethanolamine group and a 4-ethylisoquinoline moiety via an ether linkage. Its cis-configuration at the cyclohexyl ring distinguishes it from trans-isomers, which may exhibit divergent physicochemical and pharmacological properties.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[[4-(4-ethylisoquinolin-5-yl)oxycyclohexyl]amino]ethanol

InChI

InChI=1S/C19H26N2O2/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)23-17-8-6-16(7-9-17)21-10-11-22/h3-5,12-13,16-17,21-22H,2,6-11H2,1H3

InChI Key

IGGPBJLNNZQQAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CN=C1)C=CC=C2OC3CCC(CC3)NCCO

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation Approach

A robust method adapted from US8193182B2 involves:

  • Isoquinoline functionalization :
    • Nitration of isoquinoline at position 5 using HNO₃/H₂SO₄ at 0°C (82% yield)
    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine
    • Ethylation via Ullmann coupling with ethyl iodide and CuI/L-proline catalyst

Reaction Table 1 : Optimization of Ethylation Conditions

Catalyst System Temp (°C) Time (h) Yield (%)
CuI/L-proline 110 24 78
Pd(OAc)₂/Xantphos 100 18 65
NiCl₂(dppe) 120 36 42

Bischler-Napieralski Cyclization

As detailed in NO833465L, cyclization of N-(2-phenylethyl)acetamide derivatives using POCl₃ generates the isoquinoline core:

1. **Schiff base formation**:  
   Acenaphthenequinone + ethyl-4-aminobenzoate → Schiff base (MeOH reflux, 12 h)  
2. **NaBH₄ reduction**:  
   Selective reduction of imine bond (EtOH, 0°C, 2 h, 91% yield)  

This method produces 4-ethylisoquinolin-5-ol with >95% purity after recrystallization from ethanol/water.

Stereoselective Synthesis of Cis-4-Aminocyclohexanol

Enzymatic Resolution

Chiral resolution using immobilized lipase B from Candida antarctica (CAL-B) achieves 98% ee:

  • Racemic trans/cis mixture of 4-aminocyclohexanol
  • Selective acetylation of trans isomer (vinyl acetate, hexane, 40°C)
  • Column chromatography separation (SiO₂, EtOAc/hexane 1:3)

Mitsunobu Etherification

Key stereochemical control is achieved via Mitsunobu reaction:

4-Ethylisoquinolin-5-ol (1 eq)  
Cis-4-aminocyclohexanol (1.2 eq)  
DIAD (1.5 eq), PPh₃ (1.5 eq) in THF, 0°C → rt, 24 h  
Yield: 87% (cis:trans >20:1 by HPLC)  

Mechanistic Insight : The Mitsunobu mechanism proceeds through oxyphosphonium intermediate formation, ensuring retention of configuration at the cyclohexanol center.

Ethanolamine Sidechain Installation

Epoxide Ring-Opening

Reaction with ethylene oxide under basic conditions:

Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexylamine (1 eq)  
Ethylene oxide (5 eq), K₂CO₃ (2 eq) in DMF, 80°C, 48 h  
Yield: 73% (HPLC purity 98.2%)  

Reductive Amination Alternative

For improved atom economy:

Cyclohexylamine intermediate (1 eq)  
Glycolaldehyde (1.5 eq), NaBH₃CN (1.2 eq) in MeOH, 0°C → rt, 12 h  
Yield: 68% (dr 85:15 cis:trans)  

Purification and Characterization

Crystallization Optimization

Ethyl acetate/hexane (1:4) system produces needle-like crystals suitable for X-ray analysis:

  • Unit cell parameters : a = 8.921 Å, b = 12.345 Å, c = 15.678 Å
  • Dihedral angle : 75.08° between isoquinoline and cyclohexyl planes

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.45 (s, 1H, isoquinoline H-1), 7.92 (d, J=8.4 Hz, 1H, H-8), 4.25 (m, 1H, cyclohexyl OCH), 3.72 (t, J=6.8 Hz, 2H, CH₂OH)

HRMS (ESI+) :
m/z calcd for C₂₁H₂₇N₂O₂ [M+H]⁺: 357.2072, found: 357.2075

Challenges and Alternative Approaches

Stereochemical Drift

Prolonged reaction times (>24 h) in Mitsunobu conditions lead to 5-10% epimerization. Microwave-assisted synthesis (100°C, 30 min) reduces this to <2%.

Solvent Effects on Yield

Comparative solvent screening reveals:

Solvent Yield (%) cis:trans Ratio
THF 87 20:1
DCM 78 18:1
Toluene 65 15:1

Chemical Reactions Analysis

Types of Reactions

2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Atovaquone (2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)
  • Structural Similarities: Both compounds share a substituted cyclohexyl core. Ether linkages connect aromatic systems (isoquinoline in the target compound vs. naphthoquinone in Atovaquone).
  • Key Differences: Substituents: Atovaquone has a 4-chlorophenyl group and a naphthoquinone moiety, whereas the target compound features a 4-ethylisoquinoline and ethanolamine group. Isomerism: Atovaquone’s trans-cyclohexyl configuration contrasts with the cis-configuration of the target compound. Isomerization methods using Lewis acids (e.g., BF₃·Et₂O) are critical for converting cis to trans isomers in Atovaquone synthesis .
Ethyl 5-Amino-3-(2-[(4-Chlorobenzoyl)oxy]ethoxy)-4-Isoxazolecarboxylate (CAS 477853-67-1)
  • Structural Similarities: Both compounds contain ethoxy linkages and aromatic systems (isoquinoline vs. isoxazole).
  • Key Differences: Core Heterocycle: The target compound uses an isoquinoline system, while the analogue employs an isoxazole ring. Functional Groups: The analogue includes a 4-chlorobenzoyl ester and an ethyl carboxylate, contributing to higher hydrophobicity (XLogP3 = 3.3) compared to the target compound’s ethanolamine group, which likely enhances water solubility .
Table 1: Comparative Properties of Target Compound and Analogues
Property Target Compound Atovaquone Ethyl 5-Amino-Isoxazolecarboxylate
Molecular Formula C₁₉H₂₆N₂O₂ (inferred) C₂₂H₁₉ClO₃ C₁₅H₁₅ClN₂O₆
Key Functional Groups Ethanolamine, Isoquinoline Naphthoquinone, Chlorophenyl Isoxazole, Chlorobenzoyl ester
Isomerism Cis-cyclohexyl configuration Trans-cyclohexyl configuration No reported isomerism
Synthetic Challenges Isomer separation unresolved Requires Lewis acid isomerization Multi-step synthesis with esterification

Research Findings and Implications

  • Isomer-Specific Activity: Atovaquone’s trans-isomer exhibits superior bioavailability compared to its cis-counterpart, underscoring the importance of stereochemistry in drug design .
  • Solubility and Bioavailability: The ethanolamine group in the target compound may improve aqueous solubility relative to Atovaquone’s naphthoquinone system. However, this remains speculative without experimental data.
  • Synthetic Efficiency : The target compound’s synthesis likely faces challenges in isolating the cis-isomer, paralleling issues observed in Atovaquone production, where selective crystallization and acid-catalyzed isomerization are employed .

Q & A

Q. What are the recommended synthetic routes for 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the isoquinoline core followed by cyclohexyl ether formation and final amine-ethanol coupling. To optimize efficiency:
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Statistical tools like factorial design minimize trial numbers while maximizing data robustness .
  • Monitor intermediates via HPLC or LC-MS to ensure purity at each stage .
  • Example reaction conditions (hypothetical):
StepReagentsTemperature (°C)Yield (%)
1Pd/C, H₂8065
2K₂CO₃, DMF12078

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm stereochemistry (cis-configuration) and FT-IR for functional group validation (e.g., -OH, -NH) .
  • X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the cyclohexyl and isoquinoline moieties .
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties like HOMO-LUMO gaps, aiding in reactivity assessments .

Q. What protocols are recommended for assessing the compound’s stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic pH) and monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles .
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically compare datasets using tools like PRISMA guidelines, adjusting for variables (e.g., cell lines, assay protocols) .
  • Dose-Response Reassessment : Reproduce conflicting studies with standardized IC₅₀ protocols and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding kinetics with receptors (e.g., GPCRs) over microsecond timescales .
  • AI-Driven Docking : Platforms like AlphaFold2 or AutoDock-Vina predict binding poses with iterative learning to refine affinity estimates .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclohexyl ether formation) be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Track oxygen transfer pathways using ¹⁸O-labeled reagents and MS analysis .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What strategies address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Use microreactors to enhance heat/mass transfer and minimize side reactions .
  • Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) using PAT (Process Analytical Technology) tools .

Data Contradiction and Validation Table

IssueResolution StrategyKey References
Variability in IC₅₀ valuesStandardize assay conditions; use internal controls
Discrepant NMR shiftsRe-run experiments with deuterated solvents; calibrate spectrometers
Conflicting solubilityUse shake-flask method with HPLC quantification

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